molecular formula C11H8N2O5 B1403161 Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate CAS No. 1171126-87-6

Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate

Cat. No. B1403161
M. Wt: 248.19 g/mol
InChI Key: CGDWVWURAWVTMM-UHFFFAOYSA-N
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Description

“Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate” is a chemical compound with the molecular formula C11H8N2O5 . It has a molecular weight of 248.19 . This compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate” is 1S/C11H8N2O5/c1-17-11(14)9-6-18-10(12-9)7-2-4-8(5-3-7)13(15)16/h2-6H,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate” is a solid at room temperature . It has a molecular weight of 248.19 . The compound’s solubility, lipophilicity, and other physicochemical properties can be predicted using computational methods .

Scientific Research Applications

Chemical Reactions and Mechanisms

Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate is involved in various chemical reactions and mechanisms. For instance, its reaction with tetracyanoethylene produces methyl esters of 5-substituted 3,3,4,4-tetracyano-2-(p-nitrophenyl)-3,4-dihydro-2H-pyrrole-2-carboxylic acids through oxazole ring opening. This process is believed to occur via a zwitterionic mechanism (Ibata et al., 1986), (Ibata et al., 1992). Additionally, the reaction of phthalic anhydrides with methyl isocyanoacetate, followed by esterification and hydrolysis, leads to the synthesis of nitro-1, 2-dihydro-1-oxoisoquinoline-3-carboxylate compounds (Nunami et al., 1979).

Molecular Structure Analysis

The molecular structure of compounds derived from methyl 2-(4-nitrophenyl)oxazole-4-carboxylate has been analyzed in various studies. X-ray crystallography has been used to determine the structure of these compounds, providing insight into their chemical properties and potential applications. Such studies are essential for understanding the molecular behavior of these compounds (Ibata et al., 1987).

Pharmaceutical and Biological Applications

In pharmaceutical and biological research, derivatives of methyl 2-(4-nitrophenyl)oxazole-4-carboxylate have been explored for their potential applications. For instance, some derivatives have been evaluated for their inhibitory activity on blood platelet aggregation, showing results comparable to aspirin in certain cases. This indicates potential therapeutic applications in cardiovascular health (Ozaki et al., 1983).

Synthesis of Complex Compounds

Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate also plays a role in the synthesis of complex compounds. For instance, it has been used in the synthesis of siphonazoles, showcasing its utility in creating intricate molecular structures for various applications (Zhang et al., 2009).

Potential in Material Science

Research has also explored the use of derivatives of methyl 2-(4-nitrophenyl)oxazole-4-carboxylate in material science. For example, its derivatives have been used in the synthesis of polymers for reversible optical storage, indicating potential applications in data storage technologies (Meng et al., 1996).

Safety And Hazards

“Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate” is classified as a warning substance. It has hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, and specific measures in case of skin contact or if swallowed .

properties

IUPAC Name

methyl 2-(4-nitrophenyl)-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O5/c1-17-11(14)9-6-18-10(12-9)7-2-4-8(5-3-7)13(15)16/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGDWVWURAWVTMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(=N1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate

Synthesis routes and methods

Procedure details

α,α-Bisisobutyronitrile (66 mg, 0.4 mmol) was added to a solution of methyl 2-(4-nitrophenyl)-4,5-dihydro-1,3-oxazole-4-carboxylate (described in Kline, Toni; Andersen, Niels H.; Harwood, Eric A.; Bowman, Jason; Malanda, Andre; Endsley, Stephanie; Erwin, Alice L.; Doyle, Michael; Fong, Susan; Harris, Alex L.; Mendelsohn, Brian; et al., J. Med. Chem., 45, 14, 2002, 3112-3129, 1.95 g, 7.8 mmol) in benzene (30 mL). The mixture was heated to 80° C. and N-bromosuccinimide (1.53 g, 8.58 mmol) was added. The mixture was stirred at the same temperature for 1.5 hours and then ethyl acetate and dichloromethane were added, followed by sequentially washing with water and brine. This was dried over anhydrous magnesium sulfate and then concentrated under reduced pressure. The residue was purified by silica gel column chromatography (elution solvent: chloroform/methanol=100/0, 20/1, 10/1) to obtain 1.29 g of the title compound as a colorless solid (67%).
[Compound]
Name
α,α-Bisisobutyronitrile
Quantity
66 mg
Type
reactant
Reaction Step One
Name
methyl 2-(4-nitrophenyl)-4,5-dihydro-1,3-oxazole-4-carboxylate
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.53 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
67%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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